molecular formula C12H14N2O2 B14008874 Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate

Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No.: B14008874
M. Wt: 218.25 g/mol
InChI Key: KMMINDTWSXOKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The structure of this compound includes an ethyl ester group attached to a 5-methylimidazo[1,2-a]pyridine moiety, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions. One common method involves the use of a multicomponent reaction, where 2-aminopyridine, an aldehyde, and an α,β-unsaturated ester are reacted in the presence of a catalyst to form the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts such as transition metals or organocatalysts are often employed to facilitate the reactions and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert antimicrobial effects .

Comparison with Similar Compounds

Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-16-12(15)7-10-8-14-9(2)5-4-6-11(14)13-10/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMINDTWSXOKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C(=CC=CC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.